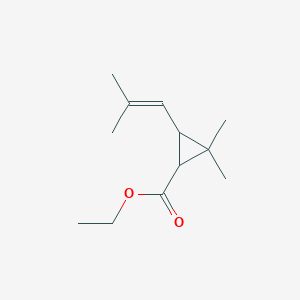

Ethyl chrysanthemate

Cat. No. B043148

Key on ui cas rn:

97-41-6

M. Wt: 196.29 g/mol

InChI Key: VIMXTGUGWLAOFZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06268525B1

Procedure details

19.64 mg (0.05 mmol) of copper complex prepared from 9.98 mg (0.05 mmol) of copper acetate monohydrate, and 18.23 mg of (R)-N-salicylidene-2-amino-1,1-diphenylpropanol, and 6.0 g(55 mmol) of 2,5dimethyl-2,4-hexadiene were charged in a 50 ml Schienk's tube wherein the atmosphere was replaced with nitrogen, and then 5.4 mg of phenylhydrazine. 1.14 g (10 mmol) of ethyl diazoacetate was added dropwise at 50° C. over 2 hours and further stirred for 1 hour at 25° C. The amount of chrysanthemic acidethyl ester formed was determined by gas chromatography. As a result, it was 1.52 g and the yield was 77.7% based on t-butyl diazoacetate and, furthermore, the trans/cis ratio was 61/39. After 2,5-dimethyl-2,4-hexadiene (boiling point: 51° C./30 mmHg) was distilled off from the reaction mixture. Then, 10 ml of an aqueous 1N sodium hydroxide solution and 5 ml of ethanol were added to 1 g of the concentrate and alkali hydrolysis was performed by stirring at 100° C. for 1 hour. The obtained chrysanthemic acid was reacted with I-menthol, and the resulted diastereomer was analyzed by gas chromatography, which showed the optical purity of (+)-trans isomer was 69% e.e. and that of (+)-cis isomer was 68% e.e.

Name

(R)-N-salicylidene-2-amino-1,1-diphenylpropanol

Quantity

18.23 mg

Type

reactant

Reaction Step Three

Yield

77.7%

Identifiers

|

REACTION_CXSMILES

|

C(=N[C@H](C)C(C1C=CC=CC=1)(C1C=CC=CC=1)O)C1C(=CC=CC=1)O.[CH3:26][C:27](=[CH:29][CH:30]=[C:31]([CH3:33])[CH3:32])[CH3:28].C1(NN)C=CC=CC=1.[N+](=[CH:44][C:45]([O:47][CH2:48][CH3:49])=[O:46])=[N-]>O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:49][CH2:48][O:47][C:45]([CH:44]1[C:31]([CH3:33])([CH3:32])[CH:30]1[CH:29]=[C:27]([CH3:28])[CH3:26])=[O:46] |f:4.5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.4 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)NN

|

Step Two

|

Name

|

|

|

Quantity

|

1.14 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=[N-])=CC(=O)OCC

|

Step Three

|

Name

|

(R)-N-salicylidene-2-amino-1,1-diphenylpropanol

|

|

Quantity

|

18.23 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(O)=CC=CC1)=N[C@@H](C(O)(C1=CC=CC=C1)C1=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=CC=C(C)C

|

|

Name

|

|

|

Quantity

|

9.98 mg

|

|

Type

|

catalyst

|

|

Smiles

|

O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

further stirred for 1 hour at 25° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were charged in a 50 ml Schienk's tube wherein the atmosphere

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCOC(=O)C1C(C1(C)C)C=C(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 77.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |